3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride
Description
Properties
IUPAC Name |
3-(3,4-difluoroanilino)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c10-8-3-2-7(6-9(8)11)12-4-1-5-13;/h2-3,6,12-13H,1,4-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXCYTBTSGHOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCCCO)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluoroaniline and 3-chloropropanol.
Reaction: The 3,4-difluoroaniline is reacted with 3-chloropropanol in the presence of a base such as sodium hydroxide to form the intermediate 3-[(3,4-difluorophenyl)amino]propan-1-ol.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Reactors: Using large-scale reactors to handle the starting materials and intermediates.
Purification: Employing purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and proteins, inhibiting their activity.
Pathways Involved: It affects various biochemical pathways, leading to changes in cellular functions and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Phenylamino Propanol Derivatives
1-amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride
- Structure: Fluorine at 2,4 positions on the phenyl ring; hydroxyl at position 2 of propanol.
- Molecular Formula: C9H12ClF2NO; MW: 223.65 .
- Key Difference : Altered fluorine substitution pattern (2,4 vs. 3,4) may reduce steric hindrance and alter binding affinity to targets like enzymes or receptors.
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride
- Structure : Single fluorine at position 4; hydroxyl at position 1.
- Molecular Formula: C9H13ClFNO; MW: 205.66 .
- Key Difference: Monosubstituted fluorine and stereospecific (S)-configuration could enhance selectivity in chiral environments, such as enzyme active sites .
Propanolamines with Halogenated Aromatic Groups
3-(3-Chloro-4-fluorophenyl)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride
- Structure : Combines chloro (3-Cl) and difluoro (3,4-F) substituents on two aromatic rings.
- Molecular Weight : ~350–360 g/mol (estimated from formula).
2-amino-2-(3,4-difluorophenyl)acetic acid hydrochloride
- Structure: Amino acid derivative with difluorophenyl group on a glycine backbone.
- Molecular Formula: C8H8ClF2NO2; MW: ~223.61.
- Key Difference: Carboxylic acid group replaces propanol hydroxyl, enhancing hydrophilicity and altering ionization behavior under physiological conditions .
Bulky Substituted Propanolamines
3-[3,3-diphenylpropyl(methyl)amino]propan-1-ol hydrochloride
Comparative Data Table
Research Implications
- Fluorine Position: 3,4-Difluoro substitution (target compound) may offer optimal steric and electronic effects for target engagement compared to 2,4-difluoro or monosubstituted analogues .
- Chirality : Stereospecific derivatives like the (S)-configured compound highlight the importance of enantiopurity in drug design, as it can drastically alter pharmacokinetics and efficacy.
- Lipophilicity vs. Solubility : Bulky substituents (e.g., diphenylpropyl ) enhance lipophilicity but may necessitate formulation adjustments to mitigate poor solubility.
Biological Activity
3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C9H12ClF2NO
- Molecular Weight : 223.65 g/mol
- CAS Number : 1376321-29-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound's metabolic stability and binding affinity to target proteins. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related compounds have shown significant inhibitory effects against various fungal strains, including Candida albicans. The minimal inhibitory concentration (MIC) for effective compounds in this category ranges from 0.020 µg/mL to 0.210 µg/mL .
Cytotoxicity
Cytotoxicity studies reveal that this compound may affect cancer cell lines. In vitro assays suggest that it can inhibit cell proliferation in certain types of cancer cells by inducing apoptosis or cell cycle arrest. The exact IC50 values vary depending on the cell type and experimental conditions, indicating a need for further research to establish its efficacy and safety profile in cancer therapy .
Study on Antifungal Activity
A comparative study evaluated the antifungal activity of various derivatives of propanol compounds against C. albicans. The results indicated that derivatives with specific substitutions on the phenyl ring exhibited enhanced antifungal activity compared to their unsubstituted counterparts. For example, compounds with dichloro or difluoro substitutions showed improved MIC values .
Inhibition of Cytochrome P450 Enzymes
Another critical aspect of the biological activity of this compound is its potential to inhibit cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to drug-drug interactions when co-administered with other pharmaceuticals, necessitating careful consideration in therapeutic applications .
Research Findings
| Study Focus | Findings |
|---|---|
| Antifungal Activity | MIC values ranged from 0.020 µg/mL to 0.210 µg/mL against C. albicans |
| Cytotoxicity | Induces apoptosis in cancer cell lines; specific IC50 values vary |
| Cytochrome P450 Inhibition | Potential interactions with drug metabolism pathways |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing 3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride, and how can purity be optimized?
- Methodology :
- Route 1 : Reductive amination of 3,4-difluorobenzaldehyde with propan-1-ol-amine, followed by hydrochloric acid salt formation. Monitor reaction progress via TLC or HPLC .
- Route 2 : Nucleophilic substitution of 3,4-difluoroaniline with 3-chloropropanol, followed by HCl neutralization. Optimize yield using microwave-assisted synthesis to reduce side products .
- Purification : Recrystallization in ethanol/water mixtures or reverse-phase chromatography. Confirm purity (>98%) via HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the aromatic difluorophenyl group (δ 6.8–7.2 ppm for aromatic protons) and the propanolamine backbone (δ 3.5–4.0 ppm for hydroxyl-bearing CH2) .
- FT-IR : Verify N-H stretching (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 232.08 (calculated for C9H11F2NO+) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
- Methodology :
- Solubility Profiling : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use UV-Vis spectroscopy for quantification .
- Thermodynamic Analysis : Calculate Hansen solubility parameters to identify solvent compatibility discrepancies. Address outliers via controlled temperature/viscosity studies .
- Crystallography : If crystalline, compare lattice parameters (e.g., via XRD) to rule out polymorphic variations affecting solubility .
Q. What experimental designs are recommended for studying this compound’s interaction with β-adrenergic receptors?
- Methodology :
- In Vitro Binding Assays : Use radiolabeled [3H]-CGP12177 in competitive binding studies with transfected HEK293 cells expressing human β1/β2 receptors. Calculate IC50 and Ki values .
- Functional Assays : Measure cAMP accumulation (ELISA) in cardiomyocytes to assess agonist/antagonist activity. Include positive controls (e.g., isoproterenol) and negative controls (e.g., propranolol) .
- Molecular Docking : Perform in silico modeling (AutoDock Vina) using receptor crystal structures (PDB: 2Y00) to predict binding affinities and validate experimental data .
Q. How should stability studies be structured to evaluate degradation pathways under physiological conditions?
- Methodology :
- Forced Degradation : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 37°C. Analyze degradation products via LC-MS .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 6 months; monitor purity monthly .
- Light Sensitivity : Conduct ICH Q1B photostability testing under UV (320–400 nm) and visible light. Use amber vials for light-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
